molecular formula C13H10N2O2 B5782993 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone CAS No. 62472-00-8

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone

Cat. No.: B5782993
CAS No.: 62472-00-8
M. Wt: 226.23 g/mol
InChI Key: AVASCRPTRUPSKH-UHFFFAOYSA-N
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Description

1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is a heterocyclic compound featuring a fused imidazo[2,1-a]isoquinoline core substituted with a hydroxy group at position 2 and an ethanone moiety at position 2. This structural arrangement confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-8(16)11-13(17)14-12-10-5-3-2-4-9(10)6-7-15(11)12/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVASCRPTRUPSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C2N1C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716290
Record name 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62472-00-8
Record name 3-(1-Hydroxyethylidene)imidazo[2,1-a]isoquinolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable isoquinoline derivative, the imidazole ring can be formed through a cyclization reaction involving a nitrogen-containing reagent. The hydroxy group can be introduced via hydroxylation reactions, and the ethanone group can be added through acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the imidazole or isoquinoline rings can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(2-oxoimidazo[2,1-a]isoquinolin-3-yl)ethanone.

    Reduction: Formation of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The hydroxy and ethanone groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound’s uniqueness arises from its combination of imidazole, isoquinoline, and ethanone functionalities. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Notable Properties Reference
1-(2-Hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone Imidazo[2,1-a]isoquinoline 2-hydroxy, 3-ethanone Hypothesized antimicrobial/anticancer activity
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one Imidazo[2,1-a]isoquinoline 3-hydroxyimino, 2-keto Distinct reactivity due to hydroxyimino group; potential neuroprotective effects
(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol Imidazo[5,1-a]isoquinoline 3-dimethylamino, 1-methanol Enhanced solubility; anticancer properties
2-(Isoquinolin-3-yl)acetamide Isoquinoline 3-acetamide Antimicrobial and anticancer activity
1-(4-Ethoxyphenyl)ethanone Phenyl-ethanone 4-ethoxy Moderate antimicrobial activity
Key Observations:
  • Ethanone vs. Acetamide: Replacing ethanone with acetamide (as in 2-(Isoquinolin-3-yl)acetamide) alters electronic properties and bioactivity, with acetamide derivatives showing stronger antimicrobial effects .
  • Ring Fusion Variations: Imidazo[5,1-a]isoquinoline derivatives (e.g., ) exhibit divergent biological profiles due to altered ring strain and substituent positioning .
Key Findings:
  • The target compound’s ethanone group may confer lower cytotoxicity compared to halogenated analogues (e.g., 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone, CC50 <50 µg/mL) .
  • Structural rigidity from the fused imidazo-isoquinoline system could enhance target specificity in anticancer applications compared to simpler phenyl-ethanones .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Solubility LogP (Predicted) Reference
This compound ~265 (estimated) Moderate in DMSO 1.8–2.5
3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one ~260 Low in water 2.0
1-(3-(1H-Benzimidazol-2-yl)azetidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone 397.49 Not available 3.5
2-(Isoquinolin-7-yl)acetic acid 201.22 High in polar solvents 1.2
Key Notes:
  • The hydroxy group improves aqueous solubility compared to sulfonyl or azetidine-containing analogues (e.g., ) .
  • Higher LogP values in imidazo-isoquinoline derivatives suggest better membrane permeability, favoring CNS-targeted applications .

Biological Activity

1-(2-hydroxyimidazo[2,1-a]isoquinolin-3-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features an imidazo[2,1-a]isoquinoline core, which is known for various biological activities. The presence of a hydroxy group and an ethanone moiety enhances its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar scaffolds exhibit a range of biological activities, including:

  • Anticancer Activity : Many derivatives of isoquinoline have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some studies suggest potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase and amyloid aggregation.
  • Antimicrobial Properties : Certain isoquinoline derivatives have demonstrated efficacy against various pathogens.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial in neurodegenerative conditions.
  • Interference with Cell Signaling Pathways : Molecular docking studies suggest that this compound may interact with key proteins involved in cell signaling pathways, potentially affecting cell survival and proliferation.

Anticancer Studies

A study evaluated the effects of a related compound on human melanoma cell lines (A375). The compound exhibited significant anti-proliferative effects with an IC50 value of approximately 193 nM. This suggests that structural modifications similar to those in this compound could enhance its anticancer properties .

CompoundIC50 (nM)Mechanism of Action
EAPB023033Inhibition of tubulin polymerization
EAPB02203193Unknown; potential signaling interference

Neuroprotective Effects

Another study investigated the neuroprotective properties of imidazo[1,2-a]quinoxaline derivatives. The compounds demonstrated inhibition of AChE and reduced amyloid-beta aggregation, indicating potential for Alzheimer's treatment .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of isoquinoline derivatives with appropriate reagents under controlled conditions. The resulting derivatives often show enhanced biological activities compared to their precursors.

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